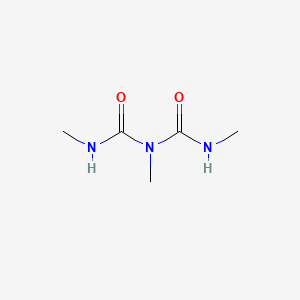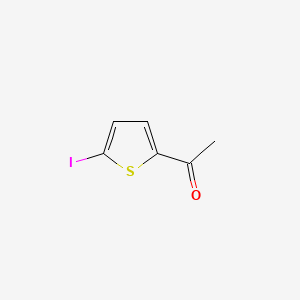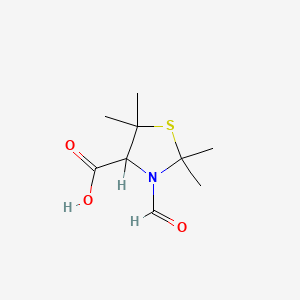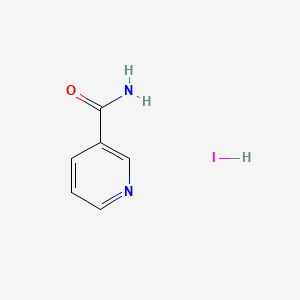
Nicotinamida hidroiodida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide hydroiodide (NHI) is a synthetic compound that is used in scientific research applications. NHI is a derivative of nicotinamide, which is a form of vitamin B3. It is an important component of many biochemical reactions, and its use in research has been growing in recent years.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes y antiinflamatorias
La Nicotinamida hidroiodida, también conocida como Niacinamida, es una vitamina hidrosoluble de molécula pequeña con funciones metabólicas esenciales en las células de los mamíferos . Juega un papel fundamental en la síntesis de NAD+, contribuyendo a las reacciones redox y la producción de energía en las células . Esto la convierte en un actor clave en las respuestas antioxidantes y antiinflamatorias celulares .
Reparación del ADN y respuestas al estrés celular
La Nicotinamida influye en la actividad de varias enzimas que son cruciales para la actividad celular básica, como las sirtuinas y las poli(ADP-ribosa) polimerasas (PARP) . Estas enzimas desempeñan un papel fundamental en la reparación del ADN y las respuestas al estrés celular .
Aplicaciones terapéuticas
Desde un punto de vista terapéutico, las propiedades intrínsecas de la Nicotinamida se pueden aplicar para controlar el acné vulgar, el melasma y la psoriasis . Sus propiedades antiinflamatorias y antioxidantes la hacen beneficiosa para tratar estas afecciones de la piel .
Aplicaciones cosmecéuticas
La Nicotinamida se ha utilizado ampliamente como un ingrediente antienvejecimiento multipropósito en productos para el cuidado de la piel . Reduce significativamente el estrés oxidativo cutáneo, la inflamación y la pigmentación . Por lo tanto, ayuda a prevenir y/o revertir varios cambios biofísicos asociados con el envejecimiento de la piel .
Metabolismo energético y sistemas de defensa
La Nicotinamida se utiliza en la síntesis de la familia de coenzimas NAD+, contribuyendo al metabolismo energético celular y los sistemas de defensa . Restaura el pool celular de NAD+ y la energética mitocondrial .
Control del envejecimiento y la pigmentación de la piel
El tratamiento tópico de la Nicotinamida, solo o en combinación con otros ingredientes activos, reduce la progresión del envejecimiento de la piel y la hiperpigmentación . Es bien tolerada por la piel y es útil como ingrediente cosmecéutico para atenuar el envejecimiento de la piel y la hiperpigmentación .
Aplicaciones potenciales en rellenos dérmicos
Se han explorado prospectivamente nuevas indicaciones y aplicaciones potenciales de la Nicotinamida en rellenos dérmicos y formulaciones inyectables alternativas . Esto abre nuevas vías para su uso en procedimientos cosméticos .
Papel en las reacciones de óxido-reducción
NAD(H) y NADP(H), que se sintetizan a partir de Nicotinamida, actúan como cofactores o coenzimas en una gran cantidad de reacciones de óxido-reducción en los sistemas biológicos . Esto pone de manifiesto la importancia de la Nicotinamida en el mantenimiento del equilibrio redox celular .
Mecanismo De Acción
Target of Action
Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . The primary targets of nicotinamide are NAD±dependent enzymes, which are involved in various cellular processes, including DNA repair and cellular stress responses .
Mode of Action
Nicotinamide interacts with its targets by participating in NAD+ synthesis. It contributes to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses through diversified biochemical mechanisms .
Biochemical Pathways
Nicotinamide is involved in multiple convergent biosynthetic pathways. All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .
Pharmacokinetics
The pharmacokinetics of nicotinamide are influenced by species, sex, dose, and exposure route . It is absorbed by all regions of the gastrointestinal tract. Passive diffusion is the primary route of absorption at larger doses, while sodium-dependent facilitated diffusion mediates absorption at low concentrations .
Result of Action
Nicotinamide has been shown to have various effects at the molecular and cellular levels. For instance, it has been found to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It also plays a role in protecting cells from ultraviolet (UV) radiation-induced damage . In dermatology, it has been used to manage conditions like acne vulgaris, melasma, and psoriasis .
Action Environment
The action, efficacy, and stability of nicotinamide can be influenced by various environmental factors. For instance, it has been demonstrated that niacinamide effectively penetrates the stratum corneum, reaching its intended target in sufficient amounts . Moreover, its antimicrobial activity is mainly attributed to the stimulation of both neutrophil action and antimicrobial peptide (AMP) synthesis .
Safety and Hazards
Direcciones Futuras
Recent research into nicotinamide mononucleotide suggests that boosting nicotinamide mononucleotide (NMN) levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism . This could serve as the basis for a future treatment or preventive measure for kidney disease . Another study also suggested that future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .
Análisis Bioquímico
Biochemical Properties
Nicotinamide hydroiodide participates in a variety of biochemical reactions. It is known to influence human DNA repair and cellular stress responses . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
Nicotinamide hydroiodide has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for various critical cell functions, including metabolism, DNA repair, cell growth, and survival .
Molecular Mechanism
The molecular mechanism of action of nicotinamide hydroiodide involves its role in NAD+ synthesis. It contributes to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses through various biochemical mechanisms . The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotinamide hydroiodide can change over time. For instance, NAD+ stability in the blood extraction solution was more than 90% for 2 months . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
The effects of nicotinamide hydroiodide vary with different dosages in animal models. For instance, boosting nicotinamide mononucleotide (NMN) levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism
Metabolic Pathways
Nicotinamide hydroiodide is involved in several metabolic pathways. It plays a crucial role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It is also known to influence human DNA repair and cellular stress responses .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Nicotinamide hydroiodide can be achieved through the reaction of nicotinamide with hydroiodic acid.", "Starting Materials": [ "Nicotinamide", "Hydroiodic acid" ], "Reaction": [ "Add nicotinamide to a solution of hydroiodic acid in a suitable solvent such as water or ethanol.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold solvent to remove any impurities.", "Dry the product under vacuum to obtain Nicotinamide hydroiodide as a white crystalline solid." ] } | |
Número CAS |
3726-23-6 |
Fórmula molecular |
C6H7IN2O |
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C6H6N2O.HI/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |
Clave InChI |
ITWGXEQHZZFQES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)N.I |
SMILES canónico |
C1=CC(=C[NH+]=C1)C(=O)N.[I-] |
Otros números CAS |
3726-23-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the structure of nicotinamide hydroiodide?
A1: Nicotinamide hydroiodide is a salt formed by the protonation of the pyridine nitrogen atom of nicotinamide by hydroiodic acid. [] While the exact molecular formula and weight would depend on the hydration state, a study confirmed its crystal and molecular structure. [] Unfortunately, the provided abstracts don't detail spectroscopic data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)
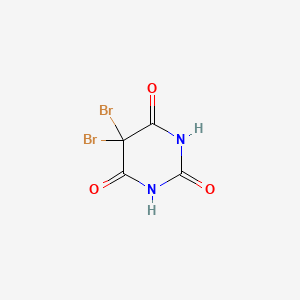
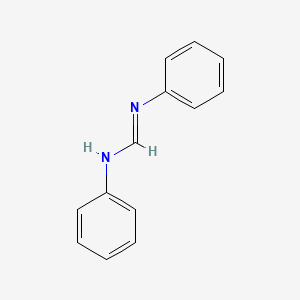
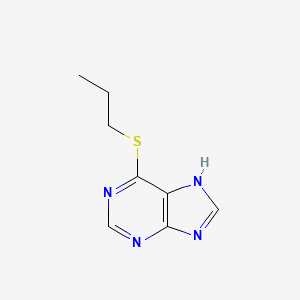
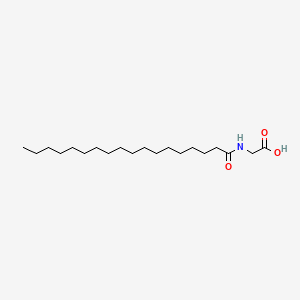
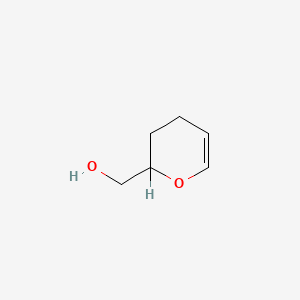
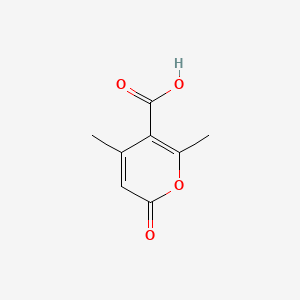
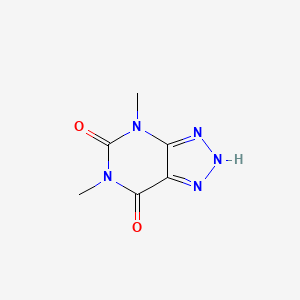
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)


